N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-13-5-2-6-14(11-13)23(20,21)18-12-15(16-7-3-10-22-16)19-9-4-8-17-19/h2-11,15,18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWLEZJMYYZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery. Sulfonamide derivatives have historically been used as antibiotics and in the treatment of various diseases, making this compound a candidate for similar therapeutic roles.
Potential Therapeutic Areas:
- Antimicrobial Activity: Compounds with similar structures have demonstrated antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit bacterial strains effectively.
- Anti-inflammatory Effects: Related pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide could be explored for treating inflammatory diseases.
- Anticancer Activity: Research indicates that compounds containing pyrazole and thiophene rings may possess anticancer properties, potentially inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
Chemical Synthesis
As a versatile building block, this compound can facilitate the synthesis of more complex molecules in organic chemistry. Its unique combination of functional groups allows for various synthetic pathways, including:
- Formation of the Pyrazole Ring: Achieved through reactions involving hydrazine and 1,3-diketones.
- Introduction of the Thiophene Ring: Typically involves cross-coupling reactions.
- Sulfonamide Formation: Finalized through reactions with sulfonyl chlorides.
Industrial Applications
In industrial settings, this compound can be utilized in:
- Catalysis: As a catalyst in various chemical reactions due to its reactive functional groups.
- Material Development: In the creation of new materials with specific properties.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Significant COX inhibition observed in vitro. |
| Anticancer | Dose-dependent inhibition of cancer cell lines noted. |
| Antimicrobial | Effective inhibition against Gram-positive bacteria reported. |
These findings highlight the compound's versatile potential across multiple therapeutic applications.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, sulfonamide compounds can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Molecular Structure and Functional Group Analysis
Key Observations :
- The target compound’s pyrazole-thiophene combination is unique compared to quinolone-thiophene hybrids (e.g., Foroumadi et al.’s derivatives), which prioritize antibacterial activity via DNA gyrase inhibition .
- Sulfonamide-based analogs (e.g., 5-nitrothiophene derivatives) show broader enzyme inhibition (e.g., nitroreductases), whereas the methylbenzenesulfonamide group here may enhance metabolic stability .
Crystallographic and Computational Data
- SHELX Refinement : The compound’s crystal structure (if resolved) would employ SHELXL for high-precision refinement, similar to small-molecule sulfonamides in and .
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a sulfonamide group. Its chemical formula is , and it has been identified as a potential lead compound for various therapeutic applications.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, substituted pyrazoles have been shown to possess antibacterial and antifungal activities. A study highlighted that derivatives of pyrazoles demonstrated effective inhibition against various bacterial strains, suggesting that this compound could also exhibit similar effects due to its structural characteristics .
2. Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This mechanism may be relevant for this compound, positioning it as a candidate for treating inflammatory diseases .
3. Anticancer Activity
Preliminary studies suggest that compounds containing pyrazole and thiophene rings may possess anticancer properties. For example, certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The sulfonamide group may enhance these effects by improving solubility and bioavailability .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in inflammation and tumorigenesis.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings suggest that this compound could be a versatile compound with multiple therapeutic applications.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide?
Answer: The synthesis typically involves multi-step reactions:
Thiophene functionalization : Introduce reactive groups (e.g., halides) to the thiophene ring to enable coupling reactions.
Pyrazole formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
Sulfonamide coupling : React 3-methylbenzenesulfonyl chloride with the amine-functionalized intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Key considerations : Optimize reaction temperature (60–100°C) and solvent polarity to enhance yield and purity.
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring (¹H and ¹³C NMR) and sulfonamide linkage (NH proton at δ 8–9 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .
- X-ray crystallography : Resolve stereochemical ambiguities, especially for chiral centers introduced during synthesis .
Q. What preliminary biological screening assays are relevant for this compound?
Answer:
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
- Enzyme inhibition : Test binding affinity to cyclooxygenase (COX) or kinases using fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer: Modify key substituents and analyze activity trends:
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Thiophene → Benzothiophene | Enhanced lipophilicity and COX-2 inhibition | |
| Sulfonamide → Trifluoromethyl | Improved metabolic stability but reduced solubility | |
| Pyrazole N-substitution | Alters binding to ATP-binding pockets (kinase targets) |
Q. Methodology :
Q. How can contradictory data in biological assays be resolved?
Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Poor pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
- Experimental variability : Standardize cell culture conditions (e.g., serum concentration, passage number) .
Case study : A thiophene-to-furan substitution improved solubility (logP reduced by 0.5) but reduced antimicrobial activity, highlighting a trade-off between ADME and potency .
Q. What computational strategies are effective for predicting binding modes?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Prioritize poses with hydrogen bonds to sulfonamide and π-π stacking with thiophene .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Develop regression models using descriptors like polar surface area and H-bond donors to predict activity .
Q. How can regiochemical challenges in pyrazole synthesis be addressed?
Answer: Regioselectivity in pyrazole formation is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., -SO₂Me) direct substitution to the less electron-rich position .
- Catalytic systems : Pd(PPh₃)₄ promotes cross-coupling at the 1-position of pyrazole .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block undesired reaction sites during functionalization .
Validation : Monitor reaction progress via TLC and LC-MS to confirm regiochemical outcomes .
Q. Data Contradiction Analysis
Q. Discrepancies in reported antitumor activity: How to reconcile conflicting results?
Answer: Divergent results may stem from:
- Cell line heterogeneity : Compare activity across multiple lines (e.g., NCI-60 panel) .
- Assay conditions : Varying ATP concentrations in kinase assays can alter IC₅₀ values by >10-fold .
Resolution : Replicate studies under standardized protocols and validate with orthogonal assays (e.g., Western blot for target inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
